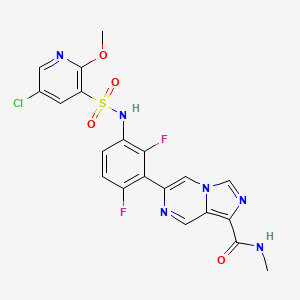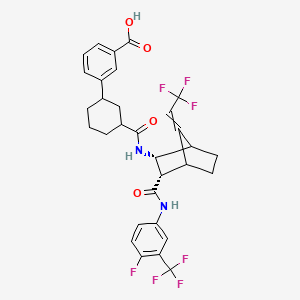
RXFP1 receptor agonist-1
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
RXFP1 receptor agonist-1 is a compound that targets the relaxin family peptide receptor 1 (RXFP1). This receptor is a G protein-coupled receptor involved in various physiological processes, including reproductive and cardiovascular functions. This compound mimics the effects of the natural hormone relaxin-2, which is known for its role in pregnancy and its therapeutic potential in treating heart failure and fibrotic diseases .
Méthodes De Préparation
The synthesis of RXFP1 receptor agonist-1 involves several steps, including the preparation of key intermediates and the final coupling reactions. The synthetic routes typically involve:
Step 1: Preparation of the core structure through a series of organic reactions, such as alkylation, acylation, and cyclization.
Step 2: Introduction of functional groups that enhance the binding affinity and selectivity for RXFP1.
Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of automated peptide synthesizers and purification techniques such as high-performance liquid chromatography (HPLC).
Analyse Des Réactions Chimiques
RXFP1 receptor agonist-1 undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the molecule, potentially altering its activity.
Reduction: Reduction reactions can be used to convert certain functional groups to more active forms.
Substitution: Substitution reactions can introduce new functional groups that enhance the compound’s properties.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions .
Applications De Recherche Scientifique
RXFP1 receptor agonist-1 has a wide range of scientific research applications:
Chemistry: It is used as a tool compound to study the structure and function of RXFP1 and related receptors.
Biology: It helps in understanding the physiological roles of relaxin and its receptor in various biological processes.
Medicine: this compound shows potential in treating conditions such as heart failure, fibrosis, and reproductive disorders.
Mécanisme D'action
The mechanism of action of RXFP1 receptor agonist-1 involves binding to the RXFP1 receptor, which is a multi-domain G protein-coupled receptor. Upon binding, the agonist activates the receptor, leading to the activation of downstream signaling pathways. These pathways include the phosphoinositide 3-kinase pathway and the nitric oxide signaling pathway, which mediate the compound’s vasodilatory, anti-fibrotic, and anti-inflammatory effects .
Comparaison Avec Des Composés Similaires
RXFP1 receptor agonist-1 is unique compared to other similar compounds due to its high selectivity and potency for RXFP1. Similar compounds include:
Relaxin-2: The natural hormone that this compound mimics.
Small molecule agonists: These compounds also target RXFP1 but may have different pharmacokinetic properties and modes of action.
Peptide-based agonists: These are structurally similar to this compound but may vary in their binding affinity and stability.
Propriétés
Formule moléculaire |
C31H29F7N2O4 |
|---|---|
Poids moléculaire |
626.6 g/mol |
Nom IUPAC |
3-[3-[[(2R,3S)-3-[[4-fluoro-3-(trifluoromethyl)phenyl]carbamoyl]-7-(2,2,2-trifluoroethylidene)-2-bicyclo[2.2.1]heptanyl]carbamoyl]cyclohexyl]benzoic acid |
InChI |
InChI=1S/C31H29F7N2O4/c32-24-10-7-19(13-23(24)31(36,37)38)39-28(42)25-20-8-9-21(22(20)14-30(33,34)35)26(25)40-27(41)17-5-1-3-15(11-17)16-4-2-6-18(12-16)29(43)44/h2,4,6-7,10,12-15,17,20-21,25-26H,1,3,5,8-9,11H2,(H,39,42)(H,40,41)(H,43,44)/t15?,17?,20?,21?,25-,26+/m0/s1 |
Clé InChI |
IUWHVVBHXOBNHO-MSFFLRKXSA-N |
SMILES isomérique |
C1CC(CC(C1)C(=O)N[C@H]2[C@H](C3CCC2C3=CC(F)(F)F)C(=O)NC4=CC(=C(C=C4)F)C(F)(F)F)C5=CC(=CC=C5)C(=O)O |
SMILES canonique |
C1CC(CC(C1)C(=O)NC2C3CCC(C2C(=O)NC4=CC(=C(C=C4)F)C(F)(F)F)C3=CC(F)(F)F)C5=CC(=CC=C5)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


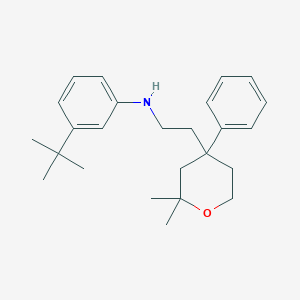
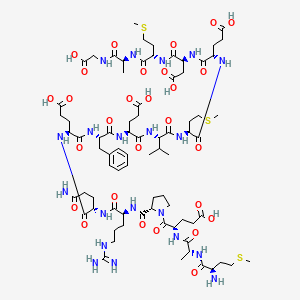
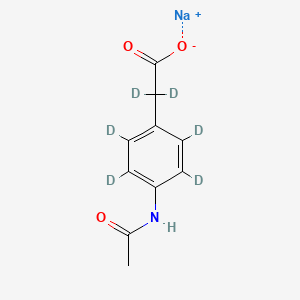
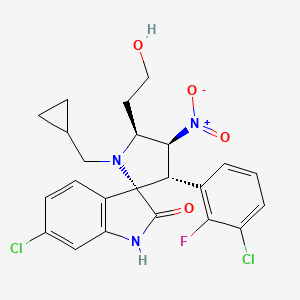


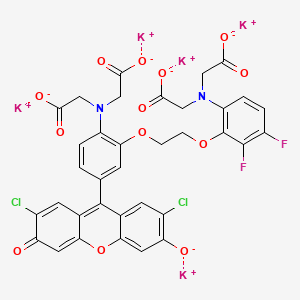
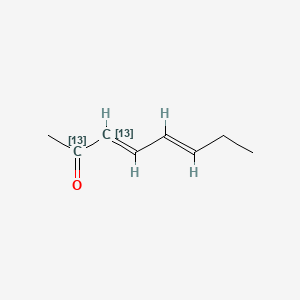
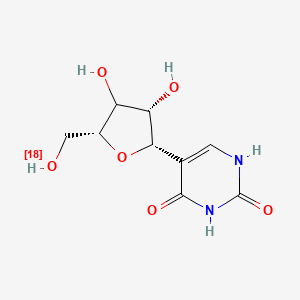
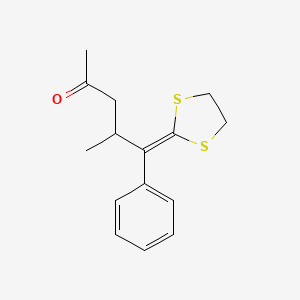
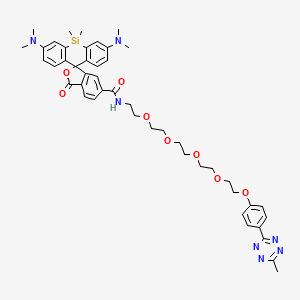
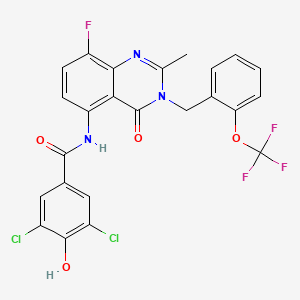
![(7S,10S,13S)-N-[(E,3S)-5-methyl-1-methylsulfonylhex-1-en-3-yl]-10-(2-morpholin-4-ylethyl)-9,12-dioxo-13-(2-oxopyrrolidin-1-yl)-2-oxa-8,11-diazabicyclo[13.3.1]nonadeca-1(18),15(19),16-triene-7-carboxamide](/img/structure/B15137509.png)
